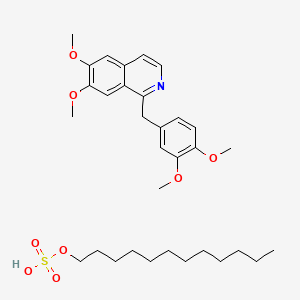

Papaverine lauryl sulfate

Description

Properties

CAS No. |

37933-68-9 |

|---|---|

Molecular Formula |

C32H47NO8S |

Molecular Weight |

605.8 g/mol |

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C20H21NO4.C12H26O4S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h5-8,10-12H,9H2,1-4H3;2-12H2,1H3,(H,13,14,15) |

InChI Key |

VXTZBUZHTLVWHW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |

Other CAS No. |

37933-68-9 |

Synonyms |

papaverine lauryl sulfate |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Papaverine Lauryl Sulfate Formation

Optimized Approaches for Salt Synthesis

The formation of papaverine (B1678415) lauryl sulfate (B86663) is primarily an acid-base reaction, where the basic papaverine molecule reacts with the acidic lauryl sulfate anion. umn.edu The synthesis of this salt can be approached through various methods, each with its own advantages in terms of control, efficiency, and environmental impact.

Controlled Precipitation Techniques from Solution Phase

Controlled precipitation from a solution is a common method for synthesizing pharmaceutical salts. nih.gov This technique involves dissolving papaverine and a lauryl sulfate salt, typically sodium lauryl sulfate (SLS), in a suitable solvent system and then inducing precipitation by altering conditions such as pH, temperature, or solvent composition. nih.govresearchgate.net

The thermodynamics of this process are governed by the ion product (Q) and the solubility product (Ksp) of the resulting papaverine lauryl sulfate salt. nih.gov Precipitation is thermodynamically favored when the ion product of the papaverine cation and the lauryl sulfate anion in the solution exceeds the salt's solubility product. nih.gov The kinetics of this precipitation, including nucleation and crystal growth, can be influenced by the presence of polymers, which can act as precipitation inhibitors by adsorbing onto the crystal surface. chula.ac.th

A study on the precipitation of poorly soluble drugs in the presence of SLS demonstrated that the formation of lauryl sulfate salts is a prevalent phenomenon. nih.gov The pH of the medium plays a crucial role; at low pH, where papaverine is protonated and exists as a cation, its interaction with the lauryl sulfate anion is more pronounced, leading to the formation of a poorly soluble salt. umn.edu

Table 1: Factors Influencing Controlled Precipitation of this compound

| Parameter | Effect on Precipitation | Reference |

| pH | Lower pH increases the concentration of protonated papaverine, favoring salt formation. | umn.edu |

| Concentration of Reactants | Higher concentrations of papaverine and lauryl sulfate increase the ion product, driving precipitation. | nih.gov |

| Temperature | The effect is complex and depends on the thermodynamics of dissolution and precipitation. | researchgate.nettsijournals.com |

| Solvent Composition | The choice of solvent can significantly affect the solubility of both reactants and the resulting salt. | mdpi.com |

| Presence of Polymers | Polymers can inhibit precipitation by interfering with nucleation and crystal growth. | chula.ac.th |

Mechanochemical and Solvent-Free Reaction Pathways

Mechanochemistry offers a solvent-free or low-solvent alternative for the synthesis of pharmaceutical salts and co-crystals. mdpi.comacs.org This technique involves the use of mechanical energy, such as grinding or milling, to initiate chemical reactions in the solid state. acs.org

In the context of this compound, a mechanochemical approach would involve the co-grinding of papaverine with a solid-state lauryl sulfate source. This method can lead to high-yield, solvent-free synthesis, minimizing the environmental impact associated with traditional solvent-based methods. acs.org The efficiency of mechanochemical salification can be influenced by factors such as milling time, the molar ratio of reactants, and the presence of a solid solvent or catalyst. acs.org Research on the mechanochemical synthesis of other drug salts has shown that this method can produce materials with different physicochemical properties compared to those obtained from solution-based methods. acs.org

Exploration of Novel Catalytic and Green Chemistry Routes

Green chemistry principles encourage the development of more environmentally benign synthetic methods. mdpi.comepa.gov In the synthesis of this compound, this could involve the use of greener solvents like water, biocatalysis, or energy-efficient techniques such as microwave irradiation. mdpi.comepa.gov

While specific research on green catalytic routes for this compound is limited, the synthesis of papaverine itself has been explored using green chemistry approaches. orgchemres.org For instance, the use of water as a solvent and the application of biocatalysts in related syntheses highlight potential avenues for the greener production of its salts. epa.govorgchemres.org The use of enzymes in cascade reactions for the production of vanillin, a compound related to one of papaverine's synthetic precursors, demonstrates the potential for biocatalytic routes in complex syntheses. researchgate.net

Quantitative Kinetic Analysis of the Salt Formation Process

Understanding the kinetics of this compound formation is crucial for controlling its precipitation and ensuring the quality of pharmaceutical formulations.

Determination of Reaction Rates and Influencing Parameters

The rate of formation of this compound is influenced by several parameters, including the concentrations of the reacting species, temperature, pH, and the presence of surfactants or other excipients. nih.govumn.edu The interaction between the anionic surfactant SLS and drug cations can lead to the formation of a poorly soluble salt, which can unexpectedly reduce drug dissolution. umn.edu

The kinetics of this precipitation are not solely dependent on the thermodynamic driving force (the ratio of the ion product to the solubility product, Q/Ksp) but are also affected by the surfactant properties of SLS, which can influence the interfacial tension of the forming nuclei. nih.gov The rate of precipitation can be monitored by observing changes in solution turbidity or by measuring the concentration of the reactants over time. researchgate.net

Table 2: Parameters Influencing the Rate of this compound Formation

| Parameter | Influence on Reaction Rate | Reference |

| Reactant Concentration | Higher concentrations lead to a faster reaction rate due to increased collision frequency. | nih.gov |

| Temperature | Generally, an increase in temperature increases the reaction rate, but the effect on precipitation can be complex. | researchgate.nettsijournals.com |

| pH | Affects the ionization state of papaverine, thereby influencing its reactivity with lauryl sulfate. | umn.edu |

| SLS Concentration | As a surfactant, SLS can affect the kinetics of precipitation by altering interfacial tension. | nih.gov |

Thermodynamic and Activation Energy Profiling

The formation of this compound is a spontaneous process, as indicated by the thermodynamic parameters of similar drug-surfactant interactions. researchgate.net The thermodynamics of micelle formation for SLS in the presence of other drugs have been studied, revealing that the process is often enthalpy and entropy controlled. researchgate.net

The Gibbs free energy of micellization (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) can be determined from conductivity or surface tension measurements at different temperatures. researchgate.nettsijournals.com For the interaction of SLS with caffeine (B1668208) and theophylline, the micellization process was found to be spontaneous (negative ΔG°m). researchgate.net

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

Spectroscopic methods are fundamental in piecing together the molecular puzzle, providing insights from the atomic to the intermolecular level.

Multidimensional NMR spectroscopy would be indispensable for elucidating the precise molecular structure of papaverine (B1678415) lauryl sulfate (B86663). Techniques such as 2D NMR (COSY, HSQC, HMBC) would be employed to establish the connectivity between protons and carbons within both the papaverine cation and the lauryl sulfate anion, confirming the integrity of each component within the salt. universiteitleiden.nl

Of particular interest would be Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), which could reveal through-space interactions between the protons of the papaverine and lauryl sulfate moieties. This would provide critical information on the spatial arrangement and preferred conformations of the ions relative to each other in solution.

Solid-State NMR (ssNMR) would be crucial for characterizing the compound in its solid form, offering insights into polymorphism and the local environment of atoms within the crystal lattice. uvic.ca

Table 1: Hypothetical NMR Data for Papaverine Lauryl Sulfate

| Technique | Information Provided |

|---|---|

| ¹H NMR | Chemical shifts and coupling constants for protons on the papaverine and lauryl sulfate entities. |

| ¹³C NMR | Chemical shifts for all carbon atoms, indicating the electronic environment. |

| 2D COSY | Correlation of coupled protons, confirming the spin systems within the papaverine and lauryl sulfate structures. |

| 2D HSQC | Correlation of protons to their directly attached carbons. |

| 2D HMBC | Correlation of protons to carbons over two to three bonds, establishing long-range connectivity. |

| 2D NOESY/ROESY | Through-space correlations indicating proximity between atoms, key for conformational and interaction analysis. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to the functional groups and intermolecular forces within a compound. princeton.edu For this compound, these techniques would probe the ionic interaction between the positively charged nitrogen of the papaverine isoquinoline (B145761) ring and the negatively charged sulfate group of the lauryl sulfate.

FTIR spectra of papaverine hydrochloride show characteristic peaks for its functional groups. researchgate.net In a hypothetical spectrum of this compound, shifts in the vibrational frequencies of the sulfate group (SO₃) and the C-N bonds of the papaverine cation, compared to their individual spectra, would provide direct evidence of salt formation. researchgate.netmdpi.com These shifts would also offer insights into the strength and nature of the hydrogen bonding and other non-covalent interactions that dictate the compound's conformational state. uio.no

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound

| Spectroscopic Technique | Key Vibrational Modes and Expected Observations |

|---|---|

| FTIR Spectroscopy | Sulfate (SO₃) Asymmetric & Symmetric Stretching: Significant shifts compared to sodium lauryl sulfate, indicating direct ionic interaction with the papaverine cation. C-N Stretching (Papaverine): Perturbation of these modes would confirm the location of the positive charge. C-H Stretching (Aliphatic & Aromatic): Changes may indicate conformational constraints or intermolecular interactions. |

| Raman Spectroscopy | Complements FTIR, particularly for non-polar bonds. Would provide further detail on the skeletal vibrations of both the papaverine and lauryl sulfate components. |

High-resolution mass spectrometry (HRMS) would be used to unequivocally determine the elemental composition and molecular weight of this compound. uvic.ca Electrospray ionization (ESI) would likely be the method of choice, allowing for the gentle ionization of the papaverine cation and the lauryl sulfate anion. The resulting mass spectrum would show distinct peaks for each ion.

Tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation patterns of both the papaverine and lauryl sulfate ions. researchgate.net This would confirm their individual structures and provide further confidence in the identification of the compound.

Crystallographic Investigations

Crystallographic techniques provide the most definitive picture of a molecule's three-dimensional structure in the solid state.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SCXRD) would provide the absolute three-dimensional structure. nih.govresearchgate.net This technique would precisely map the atomic coordinates, bond lengths, and bond angles of the papaverine cation and the lauryl sulfate anion.

Crucially, SCXRD would reveal the packing arrangement of the ions in the crystal lattice, detailing the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystalline structure. asm.org This would offer an unambiguous depiction of the compound's conformational state in the solid phase.

Powder X-ray diffraction (PXRD) is a vital tool for analyzing polycrystalline materials. researchgate.net It would be used to assess the crystallinity of any synthesized this compound powder. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form.

Furthermore, PXRD is the primary method for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. americanpharmaceuticalreview.comresearchgate.net Different polymorphs can have distinct physical properties. By analyzing samples prepared under various conditions (e.g., different solvents, temperatures), PXRD could identify and characterize any potential polymorphs of this compound. tricliniclabs.comresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D molecular structure, bond lengths, bond angles, crystal packing, intermolecular interactions, and conformational details. |

| Powder X-ray Diffraction (PXRD) | Crystalline fingerprint, assessment of crystallinity, identification and characterization of different polymorphic forms. |

Characterization of Solvates and Co-crystals

There is limited specific information in the available literature regarding the formation and characterization of solvates or co-crystals of this compound. However, the general principles of crystal engineering suggest that the formation of solvates would be dependent on the solvent systems used during crystallization. Co-crystals, which are multi-component crystals held together by non-ionic interactions, could potentially be formed with other molecules. The formation and stability of such co-crystals would be influenced by the presence of the lauryl sulfate anion. researchgate.net

Chiral Recognition and Stereochemical Dynamics

This section is not applicable as papaverine is not a chiral molecule and does not have stereoisomers.

Solid-State Forms, Amorphous Transitions, and Phase Behavior

Research into the solid-state forms of this compound has primarily focused on its incorporation into solid dispersions, which are systems where a drug is dispersed in an inert carrier, often in an amorphous state. A key study investigated solid dispersions of this compound in polyoxyethylene glycol 4000 (PEG 4000). middlebury.edu

The study explored the physical state of this compound when dispersed in PEG 4000. middlebury.edu The findings from this research indicated that the nature of the solid dispersion was highly dependent on the concentration of this compound. At concentrations of 20% and below, this compound was found to be in a monomolecularly dispersed state within the PEG 4000 matrix. middlebury.edu However, at a concentration of 30%, evidence of the presence of crystalline this compound was observed. middlebury.edu This suggests a solubility limit of the salt within the solid carrier, above which it precipitates as a crystalline phase.

The transition from a molecularly dispersed (amorphous) state to a crystalline state is a critical factor in the stability and dissolution properties of solid dispersions. The amorphous state is thermodynamically metastable and has a tendency to revert to a more stable crystalline form over time or in response to external factors like temperature and humidity. googleapis.com The study of this compound in PEG 4000 highlights the importance of formulation composition in maintaining the desired solid-state form. middlebury.edu

The phase behavior of this system can be summarized in the following table:

| Concentration of this compound in PEG 4000 | Physical State of this compound |

| ≤ 20% | Monomolecularly dispersed (Amorphous) |

| 30% | Presence of Crystalline Form |

The use of surfactants like sodium lauryl sulfate in pharmaceutical formulations is known to influence the physical state and dissolution of active ingredients. uea.ac.uk In the case of this compound, the lauryl sulfate moiety itself is a surfactant, which could potentially influence its own solid-state behavior and interaction with polymeric carriers.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. For a compound like papaverine (B1678415) lauryl sulfate (B86663), these methods can offer a detailed picture of the electron distribution, orbital energies, and potential for chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been employed to study both papaverine and surfactant systems, providing valuable data on their optimized geometries and electronic characteristics.

Advanced quantum chemical DFT calculations have been instrumental in elucidating the biosynthetic pathway of papaverine. nih.govencyclopedia.pub Such studies help in understanding the fundamental structure and electronic distribution of the papaverine molecule. For instance, DFT calculations have been used to determine the optimized geometry of papaverine, which is crucial for understanding its interaction with other molecules.

In the context of surfactants like sodium lauryl sulfate (SLS), DFT has been used to study their interactions with other molecules, such as dyes. iucr.orgiucr.org These studies provide insights into the structural parameters and electronic behavior of the surfactant. For example, in a study involving the synthesis of a tetrahydropyridine (B1245486) derivative using SLS as a catalyst, the optimized structure of the product was calculated using DFT at the B3LYP/6-311+G(2d,p) level, and the results were found to be in good agreement with experimental data. mdpi.com

Table 1: Selected DFT-Calculated Properties for Papaverine and a System Involving Sodium Lauryl Sulfate

| Parameter | Molecule/System | Value | Source |

| Method | Product of SLS-catalyzed reaction | B3LYP/6-311+G(2d,p) | mdpi.com |

| HOMO-LUMO Energy Gap (Egap) | Product of SLS-catalyzed reaction | 4.22 eV | researchgate.net |

| Free Energy (G) | Sodium Dodecyl Sulphate (SDS) | -0.167 a.u. | iucr.org |

| Free Energy (G) | Tartrazine (in a study with SDS) | -0.658 a.u. | iucr.org |

Note: Data for papaverine's specific electronic properties from DFT are often embedded in broader biosynthetic or interaction studies and are not always explicitly tabulated as standalone values. The table reflects available data from the searched literature.

Ab Initio Methods for Spectroscopic Property Prediction and Validation

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are valuable for predicting spectroscopic properties. These predictions can then be validated against experimental data, providing a powerful tool for structural elucidation.

For papaverine, ab initio calculations have been performed to determine its geometrical and electronic structure. iist.ac.in One study utilized the ab initio method in a 6-311G** basis set with full geometry optimization to obtain the optimized structure of the compound. iist.ac.in Such calculations are foundational for predicting vibrational frequencies that correspond to infrared (IR) and Raman spectra. Indeed, theoretical vibrational characterizations of papaverine hydrochloride have been performed, and the computed structural parameters showed excellent agreement with experimental crystal structure data. acs.org

In a broader context, ab initio studies have been conducted on complexes involving molecules with similar functional groups to those in papaverine and lauryl sulfate, providing insights into their interactions and spectroscopic signatures. encyclopedia.pub

Frontier Molecular Orbital Theory and Reactivity Index Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. acs.org

For papaverine and its derivatives, FMO analysis has been used to understand their electronic properties and reactivity. rsc.orgsemanticscholar.org For example, the HOMO-LUMO energy gap can suggest the reactivity of a molecule toward electrophiles and nucleophiles. jst.go.jp Studies on corrosion inhibition have utilized theoretical analyses of papaverine, including its frontier orbitals, to predict its adsorption centers and interaction with metal surfaces. niscpr.res.in

In the case of sodium lauryl sulfate, FMO theory helps in understanding its role in various chemical processes. For instance, in photogalvanic cells using SLS, the HOMO-LUMO gap of the photosensitizer dye is a critical parameter. nih.gov The Fukui function, derived from FMO theory, can be used to analyze reactive regions within a molecule, identifying sites susceptible to nucleophilic or electrophilic attack. iist.ac.in While specific HOMO-LUMO energy values for isolated sodium lauryl sulfate are not prominently reported in the searched literature, studies on systems containing SLS provide insights into its electronic behavior. For example, a DFT study on a product synthesized using SLS as a catalyst reported a HOMO-LUMO energy gap of 4.22 eV. researchgate.net

Table 2: Conceptual Reactivity Descriptors from FMO Theory

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Associated with the ability to donate an electron. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Associated with the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions with the environment. For an ionic compound like papaverine lauryl sulfate, MD simulations are invaluable for understanding its behavior in solution and its tendency to form larger assemblies.

Simulation of Solution-Phase Behavior and Solvent Effects

MD simulations have been employed to study the aggregation of papaverine in aqueous solutions. cir-safety.orgscienceopen.com These simulations can elucidate the size distributions and dynamics of drug aggregates, which is challenging to study experimentally. cir-safety.org Such studies have revealed that both charged and neutral papaverine molecules can participate in the aggregation process. cir-safety.org

For sodium lauryl sulfate and other surfactants, MD simulations are extensively used to model their behavior in aqueous solutions. acs.orgmdpi.com These simulations can track the movement of individual surfactant and water molecules, providing detailed information about the structure and dynamics of the solution. For instance, MD simulations have been used to investigate the influence of surfactants on the structure of the air/water interface. mdpi.com

Investigation of Intermolecular Forces and Self-Assembly Processes

The self-assembly of surfactant molecules into micelles is a key area of study where MD simulations have proven to be exceptionally powerful. These simulations can characterize the equilibrium size, shape, and hydration of micelles. Studies on sodium lauryl sulfate have used MD simulations to investigate micelle formation, the effect of concentration on micelle shape, and the structural properties of surfactant aggregates.

The interaction between papaverine and surfactant micelles has also been a subject of research, with techniques like NMR spectroscopy providing experimental data that can be complemented by MD simulations. Given papaverine's potential to aggregate and the self-assembling nature of lauryl sulfate, it is highly probable that this compound would exhibit complex self-assembly behavior in solution, forming various types of aggregates and micelles. MD simulations would be the ideal tool to explore these processes at a molecular level, revealing the interplay of electrostatic interactions, hydrophobic effects, and van der Waals forces that drive the formation of these supramolecular structures.

Predictive Modeling for Salt Stability and Novel Derivative Design

Computational modeling is instrumental in the rational design of pharmaceutical salts and novel active pharmaceutical ingredients (APIs). These models can predict critical properties, saving significant time and resources in experimental screening.

The stability of a pharmaceutical salt is a critical quality attribute, as instability can lead to the formation of less soluble or effective forms of the drug. A common instability pathway is disproportionation, where the salt reverts to its constituent free acid and base. tandfonline.com For a salt of a weak base like papaverine, this process is highly dependent on the pH of the local environment. purdue.edu Predictive models can calculate the pH at which the salt and free base have equal solubility, known as the pHmax. nih.govnih.gov Above this pH, the free base is the more stable solid form. nih.gov These models integrate key physicochemical parameters, including the pKa of the API and the counter-ion, and the intrinsic solubilities of the free base and the salt. pharmtech.comresearchgate.net Given that papaverine is a weak base and lauryl sulfuric acid is a strong acid, the resulting salt would be predicted to be relatively stable against disproportionation in neutral to acidic conditions. pharmtech.com

Computational methods are also at the forefront of designing novel derivatives of existing compounds like papaverine to enhance therapeutic activity or reduce side effects. nih.gov Structure-based drug design, particularly molecular docking, is a widely used technique. researchgate.net This method predicts the preferred orientation and binding affinity of a ligand (the papaverine derivative) within the active site of a biological target. jcsp.org.pkresearchgate.net For papaverine, derivatives have been designed and evaluated in silico against targets such as phosphodiesterase 10A (PDE10A) and various proteins implicated in cancer. jcsp.org.pkpnas.org These studies use scoring functions to estimate the binding energy, allowing for the rapid screening of large virtual libraries of compounds to identify promising candidates for synthesis and further testing. mdpi.comnih.gov

Table 2: Example of Predictive Docking Scores for Hypothetical Papaverine Derivatives This table presents hypothetical data to illustrate the use of predictive modeling in derivative design.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Papaverine | PDE10A | -8.5 | Gln726, Phe695 |

| Derivative A (demethylated) | PDE10A | -8.9 | Gln726, Phe695, His567 |

| Derivative B (N-oxide) | PDE10A | -9.2 | Gln726, Asp675 |

| Derivative C (amide linkage) | PDE10A | -7.8 | Phe695 |

Computational Studies on Interaction Mechanisms with Non-Biological Model Systems

Understanding the interactions of this compound in non-biological model systems, such as aqueous solutions or at interfaces, is key to predicting its behavior in various formulations. The lauryl sulfate anion is a well-known surfactant that self-assembles into micelles above a certain concentration, known as the critical micelle concentration (CMC). researchgate.net

Molecular dynamics (MD) simulations are particularly well-suited for studying these complex systems at a molecular level. mdpi.com An MD simulation of this compound in water could reveal the nature of the ion pairing between the papaverinium cation and the lauryl sulfate anion. Furthermore, it could model the process of micellization and elucidate how the papaverine cation interacts with the resulting aggregates. nih.gov Computational studies on other drug-surfactant systems have shown that drug molecules can be incorporated into the hydrophobic core of the micelle, reside at the core-water interface, or bind to the micelle surface, depending on the drug's properties. mdpi.comuky.edu

These simulations analyze the non-covalent interactions driving the association, including electrostatic interactions between the charged headgroups, hydrophobic interactions involving the alkyl chain of the surfactant and the aromatic rings of papaverine, and van der Waals forces. nih.gov Studies of sodium lauryl sulfate (SLS) with other molecules have demonstrated its ability to form competitive interactions, which can influence the behavior of other components in a formulation. acs.org By quantifying these interactions, computational models can predict the solubilization capacity of lauryl sulfate micelles for papaverine and provide a mechanistic understanding of how this surfactant might be used to modulate the drug's properties.

Table 3: Key Non-Covalent Interactions in a Papaverine-Lauryl Sulfate Model System This table outlines the primary interactions that would be analyzed in a computational study.

| Interaction Type | Interacting Moieties | Description | Expected Significance |

| Electrostatic | Papaverinium cation (N+) & Lauryl Sulfate headgroup (SO₄⁻) | Strong, long-range attraction between the oppositely charged ions. | High |

| Hydrophobic | Papaverine rings & Lauryl Sulfate alkyl chain | Tendency of non-polar groups to aggregate in aqueous solution to minimize contact with water. | High |

| Hydrogen Bonding | Papaverine methoxy (B1213986) groups (O) & Water; Sulfate headgroup (O) & Water | Interaction between electronegative atoms and hydrogen atoms. Primarily with the solvent. | Moderate |

| Van der Waals | All atoms | Weak, short-range attractive forces arising from temporary fluctuations in electron density. | Moderate |

Intermolecular Interactions and Non Biological Material Science Applications

Interactions with Polymeric Systems and Their Macroscopic Manifestations

The interaction between a surfactant-drug complex like papaverine (B1678415) lauryl sulfate (B86663) and polymeric systems is governed by a combination of electrostatic forces, hydrophobic interactions, and hydrogen bonding. These interactions can lead to significant changes in the macroscopic properties of the polymer.

The adsorption of surfactant-polymer complexes onto solid surfaces is a well-documented phenomenon. american.edu For instance, studies on the adsorption of polyvinylpyrrolidone/sodium dodecyl sulfate (PVP/SDS) complexes onto alumina have shown that the amount of adsorbed complex increases with the molecular weight of the polymer. american.edu Saturation of adsorption is typically reached at a specific surfactant concentration. american.edu

The study of surfactant/polymer mixed systems, such as sodium dodecyl sulfate (SDS) with a cationic polymer like poly(dimethyl diallyl ammonium chloride) (pDMDAAC), reveals that the primary driving force for phase separation and adsorption is charge compensation. nih.gov Complexes formed between the surfactant and polymer can adsorb onto surfaces with a high affinity. nih.gov

The introduction of an amphiphilic compound like papaverine lauryl sulfate into a polymer matrix can significantly alter its physical properties. The rheological characteristics of polymer blends and composites are known to be heavily influenced by the properties of the constituent polymers under processing conditions. nih.gov

The addition of surfactants to polymer solutions can lead to the formation of polymer-surfactant complexes that affect the rheological properties of the system. scispace.com For example, the interaction between chitosan, a cationic biopolymer, and sodium lauryl ether sulfate (SLES), an anionic surfactant, results in changes in viscosity and thixotropy. scispace.com The formation of these complexes can increase the viscosity and viscoelastic properties of the system due to electrostatic interactions. nih.gov

The unique properties of this compound could be harnessed to develop novel polymer composites. For instance, its incorporation could enhance the conductivity of polymer electrolytes or modify the release characteristics of active agents from a polymer matrix.

Characterization of such composites would involve a suite of analytical techniques. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) could be used to investigate the crystalline structure and thermal properties of the composites. researchgate.net Rheological measurements would provide insights into the material's flow behavior and viscoelastic properties, which are crucial for processing. researchgate.net Techniques like transmission electron microscopy (TEM) would be employed to visualize the morphology of the composite at the nanoscale. researchgate.net

Colloidal Behavior and Self-Assembly in Aqueous and Non-Aqueous Media

The amphiphilic nature of the lauryl sulfate anion, combined with the bulky papaverine cation, suggests that this compound would exhibit interesting colloidal and self-assembly behaviors.

Surfactants, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles. ualberta.ca The CMC is a key parameter that can be determined using various techniques such as tensiometry, conductivity, and fluorescence spectroscopy. unibo.itresearchgate.net For an ionic surfactant like sodium lauryl sulfate (SLS), the CMC in water is approximately 8 mM. ualberta.ca The presence of co-solvents, such as ethanol, can influence the CMC. chemijournal.com

It is expected that this compound would also have a characteristic CMC. Furthermore, it could form mixed micelles with other surfactants. The formation of mixed micelles can lead to synergistic effects, resulting in systems with unique properties. For example, mixing hydrophobic and hydrophilic Pluronic block copolymers can result in stable, small-sized mixed micelles with high entrapment efficiency for hydrophobic drugs. nih.gov The interaction of papaverine with micelles of different surfactants has been studied, revealing the formation of complexes between the drug and the surfactant headgroups. nih.gov

Table 1: Critical Micelle Concentration (CMC) of Sodium Lauryl Sulfate (SLS) in Different Media

| Medium | CMC (mM) |

| Water | ~8 |

| 10% Ethanol | Lower than in water |

| 20% Ethanol | Lower than in 10% ethanol |

Note: Data is for Sodium Lauryl Sulfate (SLS) as a proxy for lauryl sulfate behavior.

Beyond simple micelles, surfactants and other amphiphilic molecules can form a variety of supramolecular assemblies, including vesicles, liquid crystals, and other nanostructures. rsc.org The geometry of the constituent molecules plays a crucial role in determining the type of structure formed. rsc.org

Papaverine hydrochloride has been incorporated into nanostructured lyotropic liquid crystal formulations, which are suitable carrier systems for various types of drugs. nih.govnih.govresearchgate.netdoaj.org These systems are thermodynamically stable and can maintain their structure for extended periods. nih.gov It is plausible that this compound, with its inherent amphiphilicity, could self-assemble into similar complex nanostructures.

The characterization of these assemblies would involve techniques such as dynamic light scattering (DLS) to determine particle size and polydispersity, and transmission electron microscopy (TEM) to visualize their morphology. nih.gov The macroscopic rheological behavior of these colloidal systems is governed by the nanoscale particle interactions. nih.gov

Dynamic Light Scattering (DLS) for Aggregate Size and Polydispersity Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles and aggregates in suspension. nih.govnih.gov The method measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Analysis of these fluctuations allows for the calculation of the hydrodynamic radius of the aggregates and the polydispersity index (PDI), which quantifies the heterogeneity of the sample.

In the context of papaverine-based ion pairs, DLS is instrumental in characterizing their supramolecular assembly in aqueous solutions. nih.gov Studies on ion pairs formed between papaverine and various carboxylic acid counterions have demonstrated the utility of DLS in identifying aggregate formation. nih.gov For this compound, where the lauryl sulfate anion is a well-known surfactant, the formation of micelles or other aggregates is expected.

DLS analysis would reveal the critical micelle concentration (CMC) through observation of a sharp increase in particle size and scattering intensity. Below the CMC, this compound would exist primarily as individual ion pairs. Above the CMC, these ion pairs would self-assemble into larger structures, such as spherical or rod-shaped micelles. The size of these aggregates is influenced by factors like concentration, temperature, and ionic strength of the medium. The PDI value obtained from DLS provides insight into the uniformity of these micelles; a low PDI indicates a monodisperse population of aggregates with a consistent size, while a high PDI suggests a broad size distribution.

Table 1: Representative DLS Data for Papaverine-Counterion Aggregates

| Counterion | Concentration (mM) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| Citric Acid | 10 | 250 | 0.3 |

| Malic Acid | 10 | 310 | 0.4 |

| Tartaric Acid | 10 | 285 | 0.35 |

Note: This table is illustrative of DLS measurements on papaverine-based ion pairs to demonstrate the type of data generated; specific data for this compound is not available.

Interfacial Phenomena and Surface Activity Studies

The amphiphilic nature of this compound, combining a hydrophilic head (the papaverine cation and sulfate group) and a hydrophobic tail (the lauryl alkyl chain), drives it to accumulate at interfaces. This behavior drastically alters interfacial properties, a phenomenon central to its material science applications.

Surface tension is the measure of the cohesive energy present at the interface of a liquid. Surfactants decrease this tension by adsorbing at the liquid-air interface. This compound is expected to be highly surface-active. In an aqueous solution, the ion pairs orient themselves at the surface, with the hydrophobic lauryl chains pointing towards the air and the hydrophilic papaverine-sulfate heads remaining in the water. This disrupts the hydrogen bonding network of water at the surface, leading to a reduction in surface tension.

Measurements using techniques like the Wilhelmy plate method or pendant drop analysis show that as the concentration of a surfactant increases, the surface tension of the solution decreases until it reaches a plateau. erau.edutegewa.de This plateau corresponds to the Critical Micelle Concentration (CMC), the point at which the interface is saturated with monomers and any further addition of the surfactant leads to the formation of micelles in the bulk solution. chemijournal.com The surface tension of pure water at 25°C is approximately 72 mN/m. The addition of an effective surfactant like sodium lauryl sulfate can lower this to the range of 30-40 mN/m. erau.edunih.gov The complexation with the bulky papaverine cation may influence the packing efficiency at the interface and thus slightly alter the final surface tension value compared to sodium lauryl sulfate alone.

Interfacial tension, which exists at the boundary between two immiscible liquids (e.g., oil and water), is similarly reduced by the adsorption of this compound. researchgate.net The amphiphile orients itself at the interface, reducing the unfavorable contact between the two phases and lowering the energy of the system.

Table 2: Typical Surface Tension Values for Aqueous Sodium Lauryl Sulfate (SLS) Solutions at 25°C

| SLS Concentration (mM) | Surface Tension (mN/m) |

|---|---|

| 0 | 72.0 |

| 2 | 55.0 |

| 4 | 45.0 |

| 6 | 39.0 |

| 8 (CMC) | 38.0 |

| 10 | 38.0 |

Note: This table shows representative data for Sodium Lauryl Sulfate (a component of this compound) to illustrate the relationship between concentration and surface tension.

The process by which surfactant molecules migrate to and adsorb at an interface is governed by adsorption kinetics. nih.gov This process can be controlled by diffusion from the bulk to the subsurface layer, or by an energy barrier to the adsorption process itself. mdpi.com For ionic surfactants, electrostatic interactions can create such a barrier; as the interface becomes populated with charged ion pairs, it repels the approach of additional, like-charged molecules. mdpi.com The dynamics of adsorption are crucial for applications involving rapid surface creation, such as foaming or emulsification.

An adsorption isotherm describes the equilibrium relationship between the concentration of the surfactant at the interface and its concentration in the bulk liquid at a constant temperature. nih.gov Several models can be used to describe this relationship:

Langmuir Isotherm : This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. It is often applied to describe surfactant adsorption at low concentrations. nih.gov

Freundlich Isotherm : This is an empirical model that describes adsorption on heterogeneous surfaces.

Frumkin Isotherm : This model extends the Langmuir model to account for lateral interactions between adsorbed molecules at the interface.

For an ion pair like this compound, the choice of isotherm would depend on the interactions between the adsorbed molecules. The bulky nature of the papaverine headgroup could lead to significant steric and potential electrostatic interactions at the interface, suggesting that a model like the Frumkin isotherm may be more appropriate than the simple Langmuir model.

At a liquid-air or liquid-liquid interface, this compound ion pairs can form a structured, single-molecule-thick layer known as a monolayer. The stability and packing of this monolayer are determined by a balance of forces: the hydrophobic effect driving the lauryl chains away from the water, van der Waals forces between the alkyl chains, and electrostatic and steric repulsion between the papaverine-sulfate headgroups.

The stability of these films is critical for applications such as emulsion and foam stabilization. A well-packed, stable monolayer creates a protective barrier around droplets or bubbles, preventing their coalescence. The presence of the large papaverine cation could influence the packing density and mechanical properties of the monolayer compared to a simple inorganic counterion like sodium.

Ion-Pairing and Ionic Liquid Formation with Other Counterions

An ion pair is formed when a cation and an anion are associated due to electrostatic attraction. mdpi.com In this compound, the positively charged nitrogen atom in the papaverine molecule forms a distinct ion pair with the negatively charged lauryl sulfate anion. This pairing is a prerequisite for the compound's amphiphilic and surface-active properties.

A particularly interesting area of material science is the formation of Ionic Liquids (ILs), which are salts with a melting point below 100°C. nih.gov When an acid and a base react to form an IL, it is known as a Protic Ionic Liquid (PIL). Research has shown that papaverine, a basic natural product, can form PILs with various naturally occurring carboxylic acids like citric acid and malic acid. nih.govnih.gov These PILs exist as liquids at or near room temperature.

The combination of the papaverine cation with the lauryl sulfate anion has the potential to form a Surface-Active Ionic Liquid (SAIL). mdpi.com SAILs are a subclass of ionic liquids where one of the ions has a long alkyl chain, imparting surfactant properties to the ionic liquid itself. These materials combine the unique properties of ILs (e.g., low volatility, high thermal stability) with the ability to self-assemble and reduce surface tension. The formation of this compound as a SAIL would depend on the strength of the ionic interaction and the packing efficiency of the ions, which together determine the melting point of the resulting salt.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Purity and Component Analysis

Chromatographic methods are indispensable for the separation and quantification of papaverine (B1678415), lauryl sulfate (B86663), and any associated impurities. The choice of technique depends on the specific analytical goal, from routine purity assessment to the identification of trace-level degradation products.

High-Performance Liquid Chromatography (HPLC) with Ion-Pair Reagents

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of papaverine. When dealing with the ionic nature of papaverine and its counter-ion, lauryl sulfate, ion-pair reversed-phase HPLC (IP-RP-HPLC) is particularly effective. In this approach, an ion-pairing reagent, which in this context is sodium lauryl sulfate (also known as sodium dodecyl sulfate or SDS), is added to the mobile phase. acs.orgnih.govsepscience.comcdhfinechemical.com This reagent forms a neutral ion-pair with the protonated papaverine molecule, enhancing its retention on a non-polar stationary phase, such as a C18 column.

The addition of sodium lauryl sulfate to the mobile phase has been shown to significantly improve peak resolution and minimize peak tailing for alkaloids. acs.org A typical mobile phase might consist of a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 3.5) mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727), and an appropriate concentration of sodium lauryl sulfate. nih.govrsc.orgresearchgate.net The concentration of the ion-pair reagent is a critical parameter that influences retention time and peak shape. researchgate.net For instance, one study developed a method for the determination of papaveraldine (B1678414) and papaverinol (B1212717) in papaverine hydrochloride injections using a water-methanol-acetonitrile solvent system containing sodium lauryl sulfate as the ion-pair reagent on a reversed-phase C-18 column. nih.gov Another study optimized the separation of several opium alkaloids, including papaverine, using a mobile phase of 0.10 M sodium dodecylsulfate (SDS) and 5% (v/v) 1-butanol (B46404) at pH 2.5, achieving complete separation within 15 minutes. rsc.org

Table 1: Example HPLC Method Parameters for Papaverine Analysis with Ion-Pair Reagent

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | nih.govrsc.orgresearchgate.net |

| Mobile Phase | Water-methanol-acetonitrile with sodium lauryl sulfate | nih.gov |

| 0.10 M SDS, 5% (v/v) 1-butanol, pH 2.5 | rsc.org | |

| Detection | UV, 240 nm | mdpi.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds. In the context of papaverine lauryl sulfate, GC-MS is primarily used to detect organic volatile impurities (OVIs), which can be residual solvents from the manufacturing process, and to identify degradation products that may form under various stress conditions. newdruginfo.comwdh.ac.id

For the analysis of volatile impurities, a headspace GC-MS (HS-GC-MS) method is often employed. researchgate.net This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS system. This approach is effective for identifying solvents like methanol, ethanol, and toluene. researchgate.net

GC-MS is also invaluable for characterizing degradation products. For example, studies on the thermal degradation of opium alkaloids, including papaverine, have utilized GC-MS to identify the resulting compounds. mdpi.com Similarly, research on the biodegradation of related compounds has used GC-MS to identify metabolites. nih.gov Mass spectrometry provides detailed structural information about the separated components, allowing for their unambiguous identification. For instance, irradiation of papaverine solutions has been shown to produce various by-products, which were identified using mass spectrometry. researchgate.net

Table 2: Potential Volatile Impurities and Degradation Products of Papaverine Amenable to GC-MS Analysis

| Compound Type | Examples | Analytical Approach | Reference |

| Organic Volatile Impurities | Methanol, Ethanol, Toluene, Benzene | Headspace GC-MS | researchgate.net |

| Degradation Products | Papaveraldine, Papaverinol | GC-MS after derivatization (if necessary) | nih.govresearchgate.net |

| Biodegradation Metabolites | 3,4-diethoxybenzoic acid | GC-MS | nih.gov |

Capillary Electrophoresis for Ionic Species Separation and Method Development

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism for ionic species and is an excellent alternative or complementary technique to HPLC. fiu.edunih.govspiedigitallibrary.org In CE, charged molecules migrate through a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the differences in the charge-to-size ratio of the analytes.

Capillary Zone Electrophoresis (CZE), the simplest form of CE, has been successfully applied to the separation of major opium alkaloids, including papaverine. nih.govopenchemicalengineeringjournal.com Method development in CE involves optimizing parameters such as the buffer composition, pH, and applied voltage. For instance, one method utilized a 7:3 mixture of methanol and sodium acetate (B1210297) (100 mM, pH 3.1) at 15 kV for the separation of thebaine, codeine, morphine, papaverine, and narcotine. nih.gov The detection limits for papaverine using this method were found to be in the nanogram per milliliter range. nih.govopenchemicalengineeringjournal.com

CE is also valuable for method development due to its rapid analysis times and low consumption of solvents and samples. spiedigitallibrary.orgnih.gov Different injection modes, such as field-amplified sample injection, can be employed to enhance sensitivity, although this may come at the cost of precision. researcher.life High-performance capillary electrophoresis has also been used to monitor the concentration of papaverine hydrochloride in photostabilization studies. researchgate.net

Advanced Spectroscopic Probes for Environmental and Structural Insights

Spectroscopic techniques provide a non-destructive means to investigate the molecular structure, interactions, and microenvironment of this compound. These methods can offer insights that are complementary to the separation-based data obtained from chromatography.

Fluorescence Spectroscopy for Microenvironmental Studies

Fluorescence spectroscopy is a highly sensitive technique that can probe the local environment of a fluorescent molecule. Papaverine itself and its derivatives can exhibit fluorescence. nih.govmdpi.comunito.it The fluorescence properties, such as emission wavelength and quantum yield, are often sensitive to the polarity of the microenvironment.

Studies have shown that papaverine can be used as a precursor to synthesize new emissive imidazo[5,1-a]isoquinolines. unito.it The photophysical properties of these derivatives are influenced by their chemical structure and the surrounding solvent. unito.itresearchgate.net In the context of this compound, changes in the fluorescence spectrum of papaverine upon interaction with lauryl sulfate micelles could provide information about the location of the papaverine molecule within the micellar structure and the polarity of its immediate surroundings. Furthermore, fluorescence has been utilized to study the effects of papaverine on cellular processes, such as the production of reactive oxygen species, by employing fluorescent probes. nih.govnih.gov Chemiluminescence methods, where papaverine enhances the light-emitting reaction, have also been developed for its determination, with the mechanism being investigated through fluorescence spectra. psu.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.comfrontiersin.org For this compound, XPS analysis is instrumental in verifying the presence and stoichiometry of the constituent elements (Carbon, Nitrogen, Oxygen, and Sulfur) on the surface of a solid sample.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. cern.ch The resulting spectrum consists of peaks corresponding to the core-level electron binding energies, which are characteristic of each element. High-resolution scans of individual element peaks can reveal chemical shifts, providing information about the bonding environment. For instance, the C 1s spectrum can distinguish between C-C/C-H, C-O/C-N, and C=O bonds present in the papaverine moiety. The N 1s peak confirms the presence of the isoquinoline (B145761) nitrogen, while the S 2p peak verifies the sulfate group from the lauryl sulfate.

Research Findings:

In a hypothetical analysis of a pure, solid sample of this compound, XPS would be expected to confirm the elemental composition. The survey scan would identify the presence of carbon, oxygen, nitrogen, and sulfur. High-resolution spectra would provide the atomic concentrations and information on the chemical states. For example, the sulfur in the lauryl sulfate would be in the +6 oxidation state, which would be confirmed by the binding energy of the S 2p peak. The nitrogen of the papaverine cation would be in a positively charged state.

Table 1: Hypothetical XPS Surface Elemental Composition of this compound

| Element | Atomic Concentration (%) | Binding Energy (eV) - Main Peak |

| C 1s | 75.2 | ~284.8 |

| O 1s | 15.5 | ~532.5 |

| N 1s | 1.8 | ~400.2 |

| S 2p | 7.5 | ~168.5 |

This interactive table presents hypothetical data for the surface elemental composition of this compound as determined by XPS. The values are based on the expected stoichiometry of the compound.

Thermal Analysis for Phase Transitions and Stability in Materials

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. researchgate.net For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its melting behavior, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to study thermal transitions such as melting, crystallization, and glass transitions. nih.govscispace.com For this compound, DSC can determine its melting point and the enthalpy of fusion, providing insights into its crystallinity and purity. The interaction between papaverine and sodium lauryl sulfate can also be studied, as complex formation often results in a new thermal profile distinct from the individual components. nih.gov

Research Findings:

A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The position and shape of this peak provide information about the purity of the compound. Broader peaks might indicate the presence of impurities or an amorphous state. By comparing the thermogram to those of pure papaverine and pure sodium lauryl sulfate, the formation of the new compound is confirmed. Sodium lauryl sulfate itself exhibits complex thermal behavior with multiple thermal events. researchgate.net The DSC curve of this compound would likely show a distinct melting endotherm at a temperature different from either of its parent compounds, indicating the formation of a new chemical entity.

Table 2: Hypothetical DSC Data for this compound and its Constituents

| Compound | Onset Melting Temp (°C) | Peak Melting Temp (°C) | Enthalpy of Fusion (ΔH, J/g) |

| Papaverine | 146.0 | 147.5 | 110.2 |

| Sodium Lauryl Sulfate | 198.5 | 205.4 | 150.7 |

| This compound | 165.2 | 170.1 | 135.5 |

This interactive table presents hypothetical DSC data, illustrating how the thermal properties of this compound differ from its individual components.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com This technique is used to determine the thermal stability and composition of a material by observing its decomposition profile. googleapis.comua.pt For this compound, TGA can identify the temperature at which it begins to decompose and the different stages of mass loss, which can be correlated to the degradation of the lauryl sulfate chain and the papaverine structure.

Research Findings:

A TGA thermogram of this compound would show the onset temperature of decomposition and the percentage of weight loss at different temperature ranges. The decomposition might occur in multiple steps, corresponding to the loss of different parts of the molecule. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The final residue at the end of the experiment can also be quantified.

Table 3: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Pathway |

| 200 - 350 | ~45% | Decomposition of the lauryl sulfate alkyl chain |

| 350 - 500 | ~40% | Decomposition of the papaverine moiety |

| > 500 | - | Formation of stable carbonaceous residue |

This interactive table provides a hypothetical thermal decomposition profile for this compound as measured by TGA.

Electrochemical Methods for Redox Characteristics and Interaction Studies

Electrochemical methods are powerful tools for investigating the redox properties of molecules and their interactions in solution. mdpi.com Cyclic voltammetry and potentiometric titrations are particularly useful for characterizing this compound.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. nih.gov This technique can be used to study the electrochemical behavior of this compound, such as its oxidation and reduction potentials. The presence of the electroactive papaverine moiety allows for its electrochemical investigation. researchgate.net The lauryl sulfate component, being an anionic surfactant, can influence the electrochemical response by forming micelles or adsorbing onto the electrode surface. researchgate.netacs.org

Research Findings:

A cyclic voltammogram of this compound in a suitable electrolyte solution would likely show an oxidation peak corresponding to the papaverine cation. The peak potential and current would depend on factors such as the solvent, supporting electrolyte, and scan rate. The addition of excess lauryl sulfate could lead to the formation of micelles, which might encapsulate the papaverine and alter its diffusion to the electrode surface, thereby changing the voltammetric response. gssrr.org

Table 4: Hypothetical Cyclic Voltammetry Data for this compound

| Analyte | Anodic Peak Potential (Epa, V vs. Ag/AgCl) | Cathodic Peak Potential (Epc, V vs. Ag/AgCl) |

| This compound | +0.95 | Not observed (irreversible) |

This interactive table shows hypothetical peak potentials for the irreversible oxidation of the papaverine moiety in this compound, as would be determined by cyclic voltammetry.

Potentiometric titration is a quantitative analytical method that involves measuring the potential difference (voltage) between two electrodes as a titrant is added to a sample solution. metrohmusa.com This technique is widely used for the assay of ionic species. For this compound, potentiometric titration can be used for its quantification. For instance, the papaverine cation can be titrated with a standardized solution of a suitable precipitating agent like sodium tetraphenylborate. researchgate.netmetrohm.com Alternatively, the lauryl sulfate anion can be titrated with a standard cationic surfactant solution. metrohm.com

Research Findings:

In a potentiometric titration of an aqueous solution of this compound with sodium tetraphenylborate, a sharp change in potential would be observed at the equivalence point, corresponding to the precipitation of papaverine tetraphenylborate. jmscience.com An ion-selective electrode (ISE) sensitive to the papaverine cation could be used as the indicator electrode to monitor the titration. researchgate.net The volume of titrant consumed at the equivalence point allows for the calculation of the concentration of this compound in the sample.

Table 5: Hypothetical Potentiometric Titration Data for the Assay of this compound

| Sample Volume (mL) | Titrant (0.01 M Sodium Tetraphenylborate) Volume (mL) | Equivalence Point (mL) | Calculated Concentration (M) |

| 20.00 | 0.00 - 15.00 | 10.52 | 0.00526 |

This interactive table presents hypothetical data from a potentiometric titration of a this compound solution, demonstrating its use for quantitative analysis.

Chemical Reaction Pathways and Degradation Mechanisms in Non Biological Systems

Photolytic Degradation Mechanisms and Photoproduct Characterization

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of papaverine (B1678415). This photolytic degradation involves a series of reactions that lead to the formation of various photoproducts.

The photolysis of papaverine hydrochloride has been shown to follow first-order kinetics when exposed to UV light at a wavelength of 254 nm. researchgate.net The degradation process is influenced by the solvent, with photolysis proceeding more slowly in non-aqueous solutions compared to aqueous ones. The final major degradation product resulting from the photooxidation of papaverine in either water or chloroform (B151607) has been identified as 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinylium salt. nih.govresearchgate.net The formation of this complex photoproduct can proceed through intermediate oxidation products such as papaverinol (B1212717), papaveraldine (B1678414), and papaverine-N-oxide. nih.govresearchgate.net

The quantum yield for the photolysis of papaverine hydrochloride has been reported to be 0.301 in the absence of a photoprotector, indicating its susceptibility to photodegradation. researchgate.net The methylene (B1212753) bridge in the papaverine molecule is particularly vulnerable to oxidation facilitated by light. nih.gov

Table 2: Photodegradation Kinetics of Papaverine Hydrochloride (UV at 254 nm)

| Compound | Reaction Order | Rate Constant (h⁻¹) | Half-life | Quantum Yield (Φ) |

|---|---|---|---|---|

| Papaverine Hydrochloride | Pseudo first-order | 0.143 | 4.8 h | 0.28 - 0.301 |

| Papaverinol | Pseudo first-order | Not specified | 2.4 times shorter than Papaverine HCl | 0.30 |

Oxidative Degradation Pathways and Product Elucidation

Papaverine is susceptible to oxidation, a degradation pathway that can be initiated by various oxidizing agents and conditions, leading to the formation of several key oxidation products.

The primary and most well-documented oxidation products of papaverine are papaverinol and papaveraldine. researchgate.netnih.gov The oxidation initially converts papaverine to the secondary alcohol, papaverinol, which is then further oxidized to the ketone, papaveraldine. nih.gov This transformation highlights the reactivity of the methylene bridge in the papaverine structure. nih.gov In historical studies, the oxidation of papaverine with potassium permanganate (B83412) under varying pH conditions was shown to yield a variety of degradation products, including 6,7-dimethoxyisoquinoline-1-carboxylic acid, 6,7-dimethoxyisoquinoline, metahemipinic acid, and cinchomeronic acid, which helped in the initial elucidation of its structure. unodc.org

Another significant oxidative degradation product is papaverine N-oxide, which can be formed through the action of oxidizing agents. nih.gov

Various oxidizing agents can facilitate the degradation of papaverine. Selenium dioxide has been used to oxidize papaverine to papaveraldine in a quantitative yield. ias.ac.in Air oxidation of 3,4-dihydropapaverine (B1221456) can also lead to the formation of papaveraldine. unodc.org

More recent studies have investigated the use of hydrogen peroxide (H₂O₂) as an oxidizing agent, particularly in enzymatic systems. In a study using a bacterial cytochrome P450, CYP105D18, H₂O₂ was utilized for the efficient N-oxidation of papaverine to papaverine N-oxide. iucr.orgiucr.org The catalytic efficiency (kcat/Km) for this reaction was determined to be 1.43 s⁻¹µM⁻¹. iucr.orgiucr.org The enzyme exhibited high tolerance to H₂O₂, with the heme oxidation rate constant being less than 0.3 min⁻¹ in the presence of 200 mM H₂O₂. iucr.orgiucr.org This demonstrates that the rate and pathway of oxidative degradation are highly dependent on the specific oxidizing agent and the reaction environment.

Table 3: Oxidative Degradation of Papaverine

| Oxidizing Agent | Major Product(s) |

|---|---|

| Potassium Permanganate | 6,7-dimethoxyisoquinoline-1-carboxylic acid, 6,7-dimethoxyisoquinoline, metahemipinic acid, cinchomeronic acid |

| Selenium Dioxide | Papaveraldine |

| Air | Papaveraldine (from 3,4-dihydropapaverine) |

Microbiological Degradation of the Lauryl Sulfate (B86663) Moiety

The lauryl sulfate anion, also known as dodecyl sulfate, is the component of Papaverine lauryl sulfate that undergoes significant microbiological degradation. This process is the primary mechanism by which this surfactant is broken down in the environment. industrialchemicals.gov.auhibiscuspublisher.com Bacterial activity is the main driver of this degradation in ecosystems. ub.ac.id The process is crucial for treating surfactants present in sewage and reducing their environmental impact. ub.ac.idsemanticscholar.org Microorganisms can utilize surfactants as substrates for energy and nutrients or co-metabolize them through various metabolic reactions. ub.ac.id Generally, the lauryl sulfate moiety is considered readily biodegradable by a wide variety of bacteria, which minimizes the impact of different microbial populations on its breakdown. industrialchemicals.gov.aucleaninginstitute.org

A diverse range of bacteria has been identified with the capability to degrade lauryl sulfate. These microorganisms are commonly found in environments such as soil, wastewater, and activated sludge. industrialchemicals.gov.auub.ac.id Pseudomonas species are among the most extensively studied and efficient bacteria for lauryl sulfate biodegradation. hibiscuspublisher.comprimescholars.com In one study, 16 out of 29 bacterial species isolated from oil-contaminated alpine soils and glaciers were capable of degrading high concentrations of sodium lauryl sulfate (SLS). industrialchemicals.gov.au

Bacterial consortia, which are groups of two or more different microbial species working together, have often been found to be more effective at degrading lauryl sulfate than individual strains. semanticscholar.orgdoaj.orgfrontiersin.org For instance, a consortium of Enterobacter gergoviae, Enterobacter cloacae, and Bacillus alvei isolated from a marine environment demonstrated successful degradation of SLS. semanticscholar.orgdoaj.org Similarly, consortia including genera such as Serratia, Enterobacter, and Alcaligenes have been isolated from wastewater. frontiersin.org

The enzymatic degradation of the lauryl sulfate moiety is initiated by enzymes called alkyl sulfatases. hibiscuspublisher.comprimescholars.com These enzymes catalyze the hydrolytic cleavage of the sulfate ester bond, breaking the molecule into an inorganic sulfate and the corresponding alcohol, 1-dodecanol (B7769020). industrialchemicals.gov.auhibiscuspublisher.comfortunejournals.com This initial step results in the loss of the molecule's surfactant properties. industrialchemicals.gov.au The liberated 1-dodecanol is then oxidized by alcohol dehydrogenases to form a carboxylic acid (dodecanoic acid), which subsequently enters the β-oxidation pathway to be fully mineralized by the bacteria as a source of carbon and energy. industrialchemicals.gov.auhibiscuspublisher.comfortunejournals.com

Alkyl sulfatases fall into distinct mechanistic groups. One group, found in Pseudomonas aeruginosa and designated SdsA1, belongs to the metallo-β-lactamase (MBL)-related enzymes and cleaves the alkyl sulfate into the corresponding alcohol. fortunejournals.com Another group, such as the AtsK enzyme from P. putida, is part of the Fe(II) α-ketoglutarate-dependent dioxygenase superfamily, which cleaves the sulfate ester to produce an aldehyde and inorganic sulfate. fortunejournals.com The primary alkyl sulfatase in some Pseudomonas species is inducible and appears during the mid-exponential growth phase. fortunejournals.com

Table 1: Microorganisms Capable of Degrading Lauryl Sulfate

| Microorganism/Consortium | Source of Isolation | Key Findings | Citations |

|---|---|---|---|

| Pseudomonas aeruginosa | Ubiquitous in water and soil | Degrades the dodecyl sulfate anion with a half-life of 6 hours. industrialchemicals.gov.au Efficiently utilizes SDS as a carbon source. hibiscuspublisher.comprimescholars.com | industrialchemicals.gov.auhibiscuspublisher.comprimescholars.com |

| Pseudomonas putida | Soil | Possesses the alkyl sulfatase AtsK, which is involved in the degradation pathway. | fortunejournals.com |

| Consortium: Enterobacter gergoviae, Enterobacter cloacae, Bacillus alvei | Coastline seawater | Consortium was more effective at degradation than individual species. semanticscholar.orgdoaj.org Achieved 98% biodegradation at 30°C and 96% at pH 9. semanticscholar.orgdoaj.orgresearchgate.net | semanticscholar.orgdoaj.orgresearchgate.net |

| Consortium: Pseudomonas and Aeromonas | Wastewater | Capable of degrading Sodium Lauryl Ether Sulfate (SLES). | frontiersin.org |

| Consortium: Serratia, Enterobacter, Alcaligenes | Wastewater | Capable of degrading SLES. | frontiersin.org |

| Consortium of Gammaproteobacteria (e.g., Aeromonas, Serratia, Pseudomonas, Alcaligenes, Azotobacter, Enterobacter, Klebsiella, Acinetobacter) | Wastewater and activated sludge | Identified as common degraders of SLES. | ub.ac.id |

| Pseudomonas nitroreducens strain S11 | Activated sludge (anoxic conditions) | Degraded 500 mg/L of SLES in less than 1 day under denitrifying conditions. | nih.gov |

| 16 of 29 bacterial species | Oil-contaminated alpine soils and glaciers | Capable of degrading high concentrations of SLS (500–1000 mg/L). | industrialchemicals.gov.au |

The lauryl sulfate moiety is not considered persistent in the environment due to its rapid and ultimate biodegradation in various environmental compartments, including surface waters, soil, and activated sludge. industrialchemicals.gov.auherts.ac.uk Under standard testing conditions (OECD 301B and 301D), sodium lauryl sulfate has been shown to be readily biodegradable, with 94–97% degradation achieved within the specified 10-day window. industrialchemicals.gov.au In river water, near-complete ultimate degradation (over 94%) was observed in 28 days. industrialchemicals.gov.au The primary degradation in sediment is also rapid. industrialchemicals.gov.au

The environmental fate of lauryl sulfate is influenced by several factors. Optimal conditions for biodegradation by a bacterial consortium of E. gergoviae, E. cloacae, and B. alvei were found to be a temperature of 30°C (98% degradation) and a pH of 9 (96% degradation), although a pH of 7 also yielded high degradation (89.2%). semanticscholar.orgdoaj.orgresearchgate.net The presence of additional carbon sources like glucose and nitrogen sources like casein can further enhance the biodegradation process. semanticscholar.orgdoaj.org However, high initial concentrations of the surfactant can be inhibitory, with studies showing an inverse relationship between the initial mass of SLS and the extent of its degradation. semanticscholar.orgdoaj.org

Bioremediation research focuses on leveraging the degradative capabilities of microorganisms to clean up contaminated environments. semanticscholar.org A key strategy is bioaugmentation, which involves introducing specific microbial strains or consortia to a contaminated site to accelerate the breakdown of pollutants. nih.gov Research has demonstrated that bioaugmentation with a specialized bacterial consortium can significantly improve the degradation rate of sodium lauryl ether sulfate (SLES) in soil excavated from tunneling sites. nih.govfrontiersin.org In one study, bioaugmentation improved the SLES degradation time by sixfold, with a half-life of just one day compared to six days for natural attenuation. nih.govfrontiersin.org This approach is particularly useful for construction sites where space for temporary storage of contaminated soil is limited. nih.gov Such findings highlight the potential of using selected bacteria as a tool for the effective bioremediation of sites contaminated with lauryl sulfate-based surfactants. ub.ac.idresearchgate.net

Table 2: Summary of Research on Lauryl Sulfate Biodegradation and Bioremediation

| Study Focus | Key Conditions | Degradation Rate/Efficiency | Citations |

|---|---|---|---|

| Biodegradability Testing (OECD 301B & 301D) | Standard test conditions | 94–97% degradation, meeting the 10-day window for ready biodegradability. | industrialchemicals.gov.au |

| Degradation in River Water | Conditions equivalent to OECD TG 314D | 94.5% ultimate degradation in 28 days. | industrialchemicals.gov.au |

| Degradation by Pseudomonas aeruginosa | Water and soil environments | Half-life of 6 hours for the dodecyl sulfate anion. | industrialchemicals.gov.au |

| Degradation by Marine Bacterial Consortium | 30°C, pH 9 | 98% biodegradation at optimal temperature; 96% at optimal pH. | semanticscholar.orgdoaj.orgresearchgate.net |

| Degradation by Pseudomonas aeruginosa isolates | 30°C, pH 7 and 9, 25 mg/L SLES | 98.44% and 96.36% removal, respectively. | ub.ac.idresearchgate.net |

| Bioaugmentation of SLES-contaminated soil | Spoil material from tunnel excavation inoculated with a bacterial consortium | Half-life (DT50) reduced from 6 days (natural attenuation) to 1 day. | nih.govfrontiersin.org |

| Degradation of SLES by Bacterial Consortium | Initial SLES concentration of 250 mg/L | 94% degradation in 9 hours. | frontiersin.org |

Future Research Directions and Emerging Paradigms

Integration with Advanced High-Throughput Screening and Automation in Chemical Synthesis

The synthesis and evaluation of papaverine (B1678415) lauryl sulfate (B86663) and its derivatives are set to be revolutionized by the integration of advanced high-throughput screening (HTS) and automated synthesis platforms. researchoutreach.orgnih.gov HTS allows for the rapid screening of large chemical libraries, which can identify novel papaverine-based compounds with enhanced properties. researchoutreach.orgnih.gov This technology, heavily reliant on automation, can screen hundreds of thousands of compounds daily. researchoutreach.org